Stains-all

概要

説明

Stains-all is a carbocyanine dye known for its ability to stain anionic proteins, nucleic acids, and anionic polysaccharides. It is metachromatic, meaning it changes color depending on its interaction with other molecules. This dye is particularly useful in biochemical and histological applications due to its sensitivity and specificity .

科学的研究の応用

Stains-all has a wide range of applications in scientific research:

Chemistry: Used in thin-layer chromatography (TLC) to visualize compounds.

Biology: Stains nucleic acids and proteins in gel electrophoresis, aiding in the identification and analysis of biomolecules.

Medicine: Utilized in histological staining to differentiate between various tissue types and cellular components.

Industry: Applied in the quality control of pharmaceuticals and the analysis of complex mixtures

作用機序

Target of Action

Stains-All, also known as Carbocyanin DBTC, is primarily targeted towards calcium-binding proteins (CaBP) . These proteins play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and cell signaling .

Mode of Action

This compound interacts with its targets, the calcium-binding proteins, by binding to them . This interaction results in a change in the conformational features of these proteins . The dye is used to visualize these changes, providing insights into the proteins’ structure and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the calcium signaling pathway . By binding to calcium-binding proteins, this compound can influence the way these proteins interact with calcium ions, potentially affecting the downstream effects of calcium signaling .

Pharmacokinetics

It’s known that the compound is acationic carbocyanine dye . As such, it’s likely to have properties common to other cationic dyes, such as a high degree of protein binding and potential for cellular uptake.

Result of Action

The primary result of this compound’s action is the differential staining of nucleic acids and proteins . RNA stains blue/purple, DNA stains blue, and proteins stain red . It differentiates between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink . This makes this compound an ideal dye for the visualization and identification of proteins on polyacrylamide gels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when employed on polyacrylamide gels, the intensity of this compound can be increased by the addition of silver nitrate . Additionally, the dye’s staining intensity and color can vary depending on the pH of the environment

生化学分析

Biochemical Properties

“Stains-all” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to probe the conformational features of calcium-binding proteins . The dye changes its color depending on its contact with other molecules, which makes it a valuable tool in identifying and distinguishing between different types of biomolecules .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function by staining RNA bluish-purple, DNA blue, and proteins red . This differential staining allows for the visualization and identification of these critical cellular components, thereby providing insights into cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, leading to changes in their visual appearance. The dye is metachromatic, meaning it changes color when it comes into contact with different molecules . This property allows “this compound” to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions

Stains-all is synthesized through a multi-step process involving the condensation of 1-ethyl-2-naphthol with thiazoline derivatives. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The final product is purified through recrystallization to obtain a high-purity dye .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The dye is then formulated into various concentrations and packaged for distribution.

化学反応の分析

Types of Reactions

Stains-all undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, altering its staining properties.

Reduction: Reduction reactions can modify the dye’s chromophore, affecting its colorimetric properties.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its staining capabilities.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Solvents: Ethanol, methanol, and water are frequently used as solvents in these reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified staining properties. These derivatives can be tailored for specific applications in research and industry.

類似化合物との比較

Similar Compounds

Ethyl-Stains-all: Similar in structure but differs in solubility and staining properties.

Crystal Violet: Another metachromatic dye used for staining nucleic acids and proteins.

Safranin: Commonly used in Gram staining to differentiate bacterial species.

Uniqueness

Stains-all is unique due to its high sensitivity and specificity for anionic molecules. Its ability to stain a wide range of biomolecules with distinct colors makes it a versatile tool in various scientific disciplines. Unlike other dyes, this compound can differentiate between highly anionic proteins, proteoglycans, and nucleic acids, providing detailed insights into molecular structures .

特性

CAS番号 |

7423-31-6 |

|---|---|

分子式 |

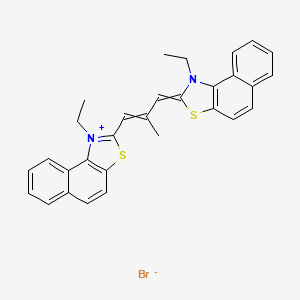

C30H27N2S2.Br C30H27BrN2S2 |

分子量 |

559.6 g/mol |

IUPAC名 |

(2E)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide |

InChI |

InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

MPBRYMWMMKKRGC-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

異性体SMILES |

CCN1/C(=C\C(=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)\C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] |

正規SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

外観 |

Solid powder |

Key on ui other cas no. |

299-88-7 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

60485-76-9 (tosylate) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,3'-diethyl-9-methyl-4,5,4',5'-dibenzothiacarbocyanine 4,5,4',5'-dibenzo-3,3'-diethyl-9-methyl-thiacarbocyanine bromide stains-all stains-all tosylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Stains-all in biological samples?

A1: this compound exhibits binding affinity towards a variety of biomolecules, including nucleic acids, proteins, polysaccharides, and lipids. [, , ] Its interaction with these molecules results in distinct spectral shifts, making it useful for visualization and analysis.

Q2: How does this compound differentiate between acidic proteins and other biomolecules?

A2: this compound demonstrates differential staining based on the acidity of proteins: highly acidic proteins stain blue, intact proteoglycans stain purple, and less acidic proteins stain pink. This property allows for the identification of acidic proteins even in complex mixtures. []

Q3: Can this compound be used to study protein-ligand interactions?

A3: Yes, this compound has proven useful in studying protein-ligand interactions. For instance, it was used to investigate the binding of fibronectin to LipL32, a lipoprotein from pathogenic Leptospira, revealing that calcium binding to LipL32 might modulate its interaction with fibronectin. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H27N2Br, and its molecular weight is 495.472. []

Q5: What are the characteristic spectroscopic properties of this compound?

A5: this compound exhibits characteristic spectral shifts upon binding to different biomolecules. For instance, it forms a complex with hyaluronic acid with an absorbance maximum between 620 and 660 nm. On the other hand, its complex with sulfated glycosaminoglycans shows an increase in absorbance between 440 and 500 nm. [, ]

Q6: Can this compound be used to stain glycol methacrylate embedded cartilage?

A7: Yes, this compound has been successfully used to stain glycol methacrylate embedded cartilage. This method offers advantages over traditional stains like methylene blue and toluidine blue in terms of selectivity and contrast. []

Q7: Have computational methods been used to study this compound?

A9: Yes, computer modeling has been employed to understand the structure of this compound isomers. For example, the structures of the all-trans and mono-cis isomers of this compound have been derived using computational modeling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。